molecular formula C20H24N4O2S B4078360 ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B4078360
M. Wt: 384.5 g/mol
InChI Key: ZYRLFCMYGDCIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EAPB, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EAPB is a novel compound that has shown promising results in various studies, making it an attractive candidate for further research.

Mechanism of Action

The exact mechanism of action of ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the immune system, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its relatively simple synthesis method, which makes it accessible to researchers. It has also shown promising results in various studies, making it an attractive candidate for further research. However, there are also limitations to its use in lab experiments. For example, its exact mechanism of action is not yet fully understood, which could make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could investigate its effects on different animal models of depression and anxiety, as well as its potential for use in humans. Another area of interest is its potential as an anti-inflammatory agent. Further research could investigate its effects on different inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results in various studies, making it an exciting area of research for medicinal chemists.

Scientific Research Applications

Ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an antidepressant and anxiolytic agent. ethyl 4-{[(4-anilinophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has also been shown to have potential as an anti-inflammatory agent and may have applications in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 4-[(4-anilinophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-2-26-20(25)24-14-12-23(13-15-24)19(27)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-11,21H,2,12-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLFCMYGDCIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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